![molecular formula C20H18ClN3O4S2 B2459090 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 899977-03-8](/img/structure/B2459090.png)

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

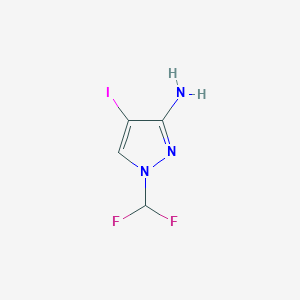

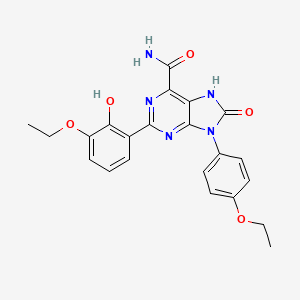

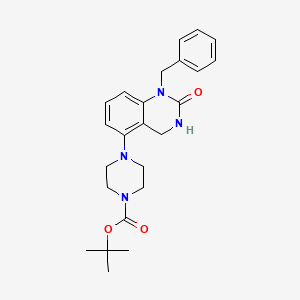

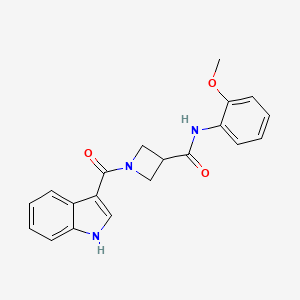

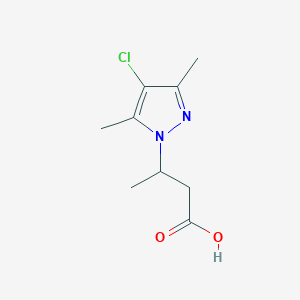

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.

BenchChem offers high-quality 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A range of derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been designed, synthesized, and characterized. These compounds were evaluated for their antibacterial and anti-enzymatic potential. The synthesis involved combining specific electrophiles with a base molecule in an aprotic solvent under basic conditions, leading to the target molecules. Spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR were utilized for structural elucidation (K. Nafeesa et al., 2017).

Antibacterial Potential

Several synthesized compounds have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The assessment of antibacterial activity was based on the effect on the increase in absorbance of the broth medium due to log phase microbial growth, with specific compounds being identified as active growth inhibitors of various bacterial strains (Kashif Iqbal et al., 2017).

Anti-enzymatic Potential and Cytotoxic Behavior

The enzyme inhibition studies revealed low potential against the lipoxygenase (LOX) enzyme for some compounds, while the hemolytic study provided valuable information about the cytotoxic behavior of synthesized molecules. This indicates a potential for therapeutic applications where enzyme inhibition is desired, albeit with a cautious approach to managing cytotoxic effects (K. Nafeesa et al., 2017).

Antitumor Activity

Research into the antitumor activities of related compounds, such as thieno[3,2-d]pyrimidines and thienotriazolopyrimidines, has highlighted the synthesis of various derivatives with potent anticancer activity. These compounds were tested against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some displaying potent anticancer activity comparable to that of doxorubicin, a standard chemotherapy drug. This suggests a promising avenue for the development of new antitumor agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Mechanism of Action

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur within a cell . They are crucial for various biological processes, including metabolism, signal transduction, and gene expression. Unfortunately, without specific information on the targets of STL081628, it’s difficult to summarize the biochemical pathways it affects and their downstream effects.

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include the physiological environment within the body, such as pH and temperature, as well as external environmental factors . These factors can significantly influence a compound’s action, efficacy, and stability.

properties

IUPAC Name |

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S2/c1-2-13-6-8-15(9-7-13)23-18(25)12-29-20-22-11-17(19(26)24-20)30(27,28)16-5-3-4-14(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLHOVJCROIDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide](/img/structure/B2459015.png)

![Cyclopent-3-en-1-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2459020.png)

![Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2459021.png)

![(3,4-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2459024.png)

![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)

![3-Cyclobutyl-6-[4-(4-methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459028.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2459029.png)